1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a derivative of quinoxaline, a bicyclic aromatic compound, further substituted with a piperidinol moiety and a bromophenylsulfonyl group. While the compound itself has not been extensively studied in the literature, its structural components suggest potential applications in various scientific research areas, particularly medicinal chemistry. Its presence in published research primarily serves as an intermediate compound in multi-step synthetic pathways for more complex molecules with potential biological activity. []
1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol is a complex organic compound notable for its potential biological applications, particularly in medicinal chemistry. This compound features a quinoxaline core, which is a bicyclic structure known for its diverse pharmacological properties, and is substituted with a piperidin-4-ol moiety and a 4-bromophenylsulfonyl group. The incorporation of the bromophenylsulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol can be classified as a quinoxaline derivative. Quinoxalines are known for their roles as scaffolds in drug discovery due to their ability to interact with various biological targets, including enzymes and receptors.
The synthesis of 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol typically involves two main steps:
The molecular formula of 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol is .
The structural geometry includes significant dihedral angles that influence its reactivity and interaction with biological targets.
The compound's reactivity can be attributed to its functional groups, particularly the sulfonamide and hydroxyl groups. These groups can participate in various chemical reactions such as nucleophilic substitutions and hydrogen bonding interactions.
The sulfonamide group enhances the compound's ability to interact with biological macromolecules, potentially leading to inhibition or modulation of target enzymes or receptors. The presence of the hydroxyl group may also contribute to its solubility and bioavailability.
The mechanism of action for compounds like 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol typically involves:
Data from studies indicate that quinoxaline derivatives can act as modulators for various G protein-coupled receptors, suggesting potential therapeutic applications .
The compound exhibits characteristics typical of organic molecules with significant molecular weight and complex structure, including:
Key chemical properties include:
1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol holds promise in several scientific fields:
Quinoxaline derivatives exhibit significant electrophilic character at the C-2 position due to electron-deficient nitrogen atoms in the heterocyclic ring. This property enables efficient nucleophilic aromatic substitution (SNAr) for constructing hybrid scaffolds. The synthesis of 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol typically initiates with a halogenated quinoxaline precursor (e.g., 2,3-dichloroquinoxaline), where the C-2 chlorine is selectively displaced by nitrogen-based nucleophiles. Piperidine derivatives—specifically 4-hydroxypiperidine—serve as ideal nucleophiles due to their balanced basicity and steric accessibility [1] [3].
Key synthetic considerations include:
Table 1: Optimization of Nucleophilic Substitution for Intermediate 2-(Piperidin-4-yloxy)quinoxaline
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 6 | 78 |
Et₃N | DMSO | 60 | 8 | 85 |
DIPEA | Acetonitrile | 70 | 10 | 65 |
This step generates the critical 2-piperidinylquinoxaline intermediate, providing the molecular framework for subsequent sulfonylation [3].
The incorporation of the 4-bromophenylsulfonyl moiety occurs via N-sulfonylation at the quinoxaline N-3 position. This reaction requires prior oxidation of the quinoxaline ring to ensure electron deficiency at nitrogen, typically achieved using peroxides or oxone. The sulfonylation employs 4-bromobenzenesulfonyl chloride as the electrophile, with reactivity modulated by:
Reaction kinetics studies reveal second-order dependence: first-order in sulfonyl chloride and first-order in quinoxaline-piperidine intermediate. The 4-bromo substituent exerts minimal steric influence but enhances electrophilicity through inductive effects. This step achieves yields exceeding 85% with high chemoselectivity for N-sulfonylation over O-sulfonylation of the piperidine hydroxyl group, attributed to the greater nucleophilicity of quinoxaline nitrogen [3] .
Piperidine ring modifications precede quinoxaline functionalization due to compatibility with sulfonylation conditions. The C-4 hydroxyl group in the target compound originates from N-Boc-piperidin-4-one, which undergoes stereoselective reduction:
Table 2: Stereochemical Outcomes of Piperidin-4-ol Synthesis
Reduction Method | cis:trans Ratio | ee (%) | Configuration |
---|---|---|---|
NaBH₄ (MeOH) | 50:50 | 0 | Racemic |
L-Selectride (THF, -78°C) | 15:85 | 78 (trans) | (R,R) predominant |
BH₃·SMe₂ with CBS catalyst | 95:5 | 94 (cis) | (S,S) predominant |
The trans isomer exhibits preferred biological activity in kinase inhibition assays, though the target compound utilizes racemic piperidine to simplify synthesis [5] [7].
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and regiochemistry. Crystals suitable for SC-XRD are grown via slow vapor diffusion of hexanes into dichloromethane solutions. Key crystallographic parameters include:
The structure reveals a twist angle of 87.3° between the quinoxaline and 4-bromophenyl rings, minimizing steric clash between sulfonyl oxygen atoms and ortho-bromine substituents. Intramolecular hydrogen bonding occurs between the piperidine N-H and sulfonyl oxygen (distance = 2.12 Å), stabilizing a pseudo-chair conformation of the piperidine ring. The hydroxyl group adopts an equatorial orientation, maximizing hydrogen bonding with lattice solvents.
Table 3: Crystallographic Data for 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
Parameter | Value |
---|---|
Empirical Formula | C₁₉H₁₈BrN₃O₃S |
Crystal System | Monoclinic |
Space Group | P21/n |
a (Å) | 9.9295(11) |
b (Å) | 21.755(2) |
c (Å) | 10.2358(11) |
β (°) | 95.022(10) |
Volume (ų) | 2202.6(4) |
R₁ (I > 2σ(I)) | 0.0373 |
wR₂ (all data) | 0.0795 |
Complementary characterization includes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7